molecular formula C12H8N6S B8559819 4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-5-carbonitrile

4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B8559819
M. Wt: 268.30 g/mol
InChI Key: DOUGLSBSEREDCY-UHFFFAOYSA-N
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Patent
US09073907B2

Procedure details

According to Scheme 13 Step 2: A solution of 1-(4-methoxybenzyl)-4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-3-carbonitrile (31 μmol, 12 mg) in TFA (1 mL) was microwaved for 3 minutes at 130° C. After evaporation of the solvent, the crude residue was dissolved in AcOEt. The organic phase was washed with a saturated aqueous solution of Na2CO3, was dried over MgSO4, was filtered and was concentrated. The resulting crude product was purified by flash chromatography over silica gel using DCM/MeOH (100:0 to 95:5) as eluent to yield 4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-5-carbonitrile (15 μmol, 4 mg, 48%) as a white solid.
Name
1-(4-methoxybenzyl)-4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-3-carbonitrile
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH:12]=[C:11]([C:13]3[N:14]=[C:15]([NH:18][C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=4)[S:16][CH:17]=3)[C:10]([C:25]#[N:26])=[N:9]2)=CC=1>C(O)(C(F)(F)F)=O>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[NH:18][C:15]1[S:16][CH:17]=[C:13]([C:11]2[CH:12]=[N:8][NH:9][C:10]=2[C:25]#[N:26])[N:14]=1

Inputs

Step One
Name
1-(4-methoxybenzyl)-4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-3-carbonitrile
Quantity
12 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C(=C2)C=2N=C(SC2)NC2=NC=CC=C2)C#N)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in AcOEt
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC=1SC=C(N1)C=1C=NNC1C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 μmol
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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